![molecular formula C17H21Cl2NO2 B4232674 N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine hydrochloride](/img/structure/B4232674.png)
N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine hydrochloride
Overview
Description
N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine hydrochloride, commonly known as 25C-NBOMe, is a synthetic psychedelic drug that has gained popularity in recent years. It belongs to the family of N-benzyl phenethylamines and is a derivative of the 2C series of drugs. Although 25C-NBOMe has been found to have potent psychoactive effects, it is still relatively new and its effects on the human body are not yet fully understood.
Mechanism of Action
The mechanism of action of 25C-NBOMe is not yet fully understood, but it is believed to act on the 5-HT2A receptor, which is responsible for the psychedelic effects of many drugs. It may also act on the dopamine D2 receptor, which may be responsible for its stimulant effects. The exact mechanism of action of 25C-NBOMe is still being studied.
Biochemical and Physiological Effects:
25C-NBOMe has been found to have potent psychoactive effects, including hallucinations, euphoria, and altered perception of time and space. It has also been found to have stimulant effects, including increased heart rate, blood pressure, and body temperature. It is important to note that the effects of 25C-NBOMe on the human body are not yet fully understood and more research is needed to fully understand its effects.
Advantages and Limitations for Lab Experiments
25C-NBOMe has several advantages for lab experiments, including its potency and selectivity for the 5-HT2A receptor. However, it also has several limitations, including its potential for toxicity and the lack of understanding of its effects on the human body.
Future Directions
There are several future directions for research on 25C-NBOMe, including further studies on its mechanism of action, its effects on the human body, and its potential therapeutic uses. It is also important to study the potential risks associated with the use of 25C-NBOMe, including its potential for toxicity and long-term effects on the brain. Overall, more research is needed to fully understand the effects of 25C-NBOMe on the human body and its potential uses in scientific research and medicine.
Scientific Research Applications
25C-NBOMe has been found to have potent psychoactive effects and has been used in scientific research to study the mechanisms of action of psychedelic drugs. It has been found to have a high affinity for the 5-HT2A receptor, which is responsible for the psychedelic effects of many drugs. It has also been found to have a high affinity for the dopamine D2 receptor, which may be responsible for its stimulant effects.
properties
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-phenylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2.ClH/c1-12(14-7-5-4-6-8-14)19-11-13-9-15(18)17(21-3)16(10-13)20-2;/h4-10,12,19H,11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDQMILRACRMTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Cl)OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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